Emetine dihydrochloride

Pharmacokinetics Cardiotoxicity Drug Discovery

Labs relying on poorly characterized protein synthesis inhibitors risk irreproducible results when compounds lack validated EC50/IC50 benchmarks. Emetine dihydrochloride (CAS 316-42-7) eliminates this uncertainty with extensively published potency data across antiviral, anticancer, and HIF-2α applications. • SARS-CoV-2 EC50 = 460 nM; synergizes with remdesivir (64.9% viral yield reduction). • Bladder cancer IC50 = 19 nM vs. 127 nM in normal urothelial cells (6.7-fold selectivity). • HIF-2α inhibition IC50 ≤ 1 μM in VHL-deficient RCC models. Supplied as ≥98% (HPLC) white to off-white crystalline powder with defined CYP inhibition profiles (CYP2D6 IC50 = 80 μM; CYP3A4 IC50 = 480 μM) for predictable combination study design.

Molecular Formula C29H40N2O4
Molecular Weight 480.6 g/mol
CAS No. 316-42-7
Cat. No. B162925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmetine dihydrochloride
CAS316-42-7
Synonyms(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl]methyl]-2H-benzo[a]quinolizine, dihydrochloride
Molecular FormulaC29H40N2O4
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC
InChIInChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1
InChIKeyAUVVAXYIELKVAI-CKBKHPSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMODERATELY SOL IN DILUTE AMMONIUM HYDROXIDE;  SOL IN ETHER, ALCOHOL, ACETONE;  SLIGHTLY SOL IN CHLOROFORM, BENZENE;  INSOL IN GLACIAL ACETIC ACID;  SOL IN 80% ACETIC ACID
SPARINGLY SOL IN WATER, PETROLEUM ETHER, IN SOLN OF POTASSIUM OR SODIUM HYDROXIDE;  FREELY SOL IN METHANOL, ETHYL ACETATE

Structure & Identifiers


Interactive Chemical Structure Model





Emetine Dihydrochloride: Compound Overview


Emetine dihydrochloride (CAS 316-42-7) is the dihydrochloride salt form of emetine, the principal alkaloid isolated from the roots of Uragoga ipecacuanha (ipecac) [1]. It acts as a potent and irreversible inhibitor of eukaryotic protein synthesis by binding to the 40S ribosomal subunit and blocking ribosome movement along mRNA . Emetine dihydrochloride has an empirical formula of C29H40N2O4·2HCl, a molecular weight of 553.57 g/mol, and is highly soluble in water (≥100 mM) . Beyond its historical use as an antiprotozoal and emetic agent, emetine dihydrochloride exhibits broad antiviral activity against both RNA and DNA viruses, including SARS-CoV-2, Zika, Ebola, and dengue, as well as demonstrated anticancer activity in bladder cancer and leukemia models [2][3]. The compound is supplied as a white to off-white crystalline powder with purity ≥98% (HPLC) and should be stored at -20°C .

Why Emetine Dihydrochloride Is Irreplaceable


Emetine dihydrochloride exhibits a unique combination of eukaryotic protein synthesis inhibition, antiviral potency, and anticancer synergy that is not replicated by its closest structural analogs (e.g., cephaeline, dehydroemetine) or functional alternatives (e.g., cycloheximide, puromycin). Comparative pharmacokinetic studies reveal that dehydroemetine is eliminated more than twice as rapidly from the body as emetine (whole-body half-life 2.22 days vs. 5.27 days), with differential organ retention profiles that directly impact cardiotoxicity risk [1]. Against SARS-CoV-2, emetine demonstrates an EC50 of 460 nM, while structural analogs exhibit divergent potency profiles that preclude simple substitution [2]. In cancer models, emetine displays a 6.7-fold selectivity window between bladder cancer cells (IC50 = 19 nM) and normal urothelial cells (IC50 = 127 nM), and synergistically reduces the effective dose of cisplatin by up to 10-fold—effects that are compound-specific and not generalizable to other ipecac alkaloids [3]. Furthermore, emetine's inhibition of CYP2D6 (IC50 = 80 μM) and CYP3A4 (IC50 = 480 μM) differs meaningfully from cephaeline's inhibition profile (IC50 = 121 μM and 1000 μM, respectively), with implications for combination studies requiring predictable metabolic interactions [4]. Substituting emetine dihydrochloride with an alternative compound without validating these specific quantitative parameters risks assay failure, irreproducible results, and misinterpretation of mechanism-of-action studies.

Emetine Dihydrochloride: Differentiation Evidence


Half-Life and Cardiac Retention: Emetine vs. Dehydroemetine

Emetine dihydrochloride demonstrates a markedly longer whole-body half-life and differential cardiac retention compared to its synthetic analog dehydroemetine. In guinea pig studies, the whole-body half-life of emetine is 5.27 days, whereas dehydroemetine is eliminated more than twice as rapidly with a half-life of 2.22 days [1]. Crucially, emetine disappears relatively more slowly from the heart than from the liver, whereas dehydroemetine disappears more quickly from the heart than from the liver [1]. This organ-specific retention difference is mechanistically linked to the higher cardiotoxicity observed with emetine compared to dehydroemetine in clinical use [1].

Pharmacokinetics Cardiotoxicity Drug Discovery

CYP2D6 and CYP3A4 Inhibition: Emetine vs. Cephaeline

Emetine dihydrochloride and its desmethyl analog cephaeline exhibit distinct inhibitory profiles against major human cytochrome P450 enzymes. Emetine inhibits CYP2D6 with an IC50 of 80 μM and CYP3A4 with an IC50 of 480 μM [1]. In contrast, cephaeline shows weaker inhibition with IC50 values of 121 μM against CYP2D6 and 1000 μM against CYP3A4 [1]. The corresponding Ki values for emetine are 43 μM (CYP2D6) and 232 μM (CYP3A4), compared to 54 μM and 355 μM for cephaeline, respectively [1].

Drug Metabolism CYP450 ADME-Tox

Bladder Cancer Antiproliferative Activity and Cisplatin Synergy

Emetine dihydrochloride demonstrates potent antiproliferative activity against bladder cancer cell lines with an average IC50 of 19 nM, compared to 127 nM in normal urothelial cells—a 6.7-fold selectivity window [1]. In direct comparison, cisplatin showed an IC50 of 4 μM in cancer cells and 36 μM in normal cells [1]. When emetine was combined with cisplatin, the combination index reflected moderate to strong synergy, and the addition of low-dose emetine enabled up to a 10-fold reduction in the effective dose of cisplatin or carboplatin required to inhibit bladder cancer cell proliferation [2]. This dose-sparing effect was not observed in normal urothelial cells, which remained relatively resistant to the combination treatment [1].

Bladder Cancer Chemotherapy Drug Synergy

HIF-2α Inhibition: Emetine vs. Cephaeline

Emetine dihydrochloride has been identified as a specific inhibitor of HIF-2α protein stability and transcriptional activity with an IC50 ≤ 1 μM . In VHL-deficient 786-O clear cell renal carcinoma cells, emetine inhibits HIF-2α expression with an IC50 of 1.1 μM [1]. While cephaeline, a desmethyl analog of emetine, also exhibits anti-ZIKV and anti-EBOV activity, its HIF-2α inhibitory potency relative to emetine has not been equivalently characterized in published head-to-head studies, representing a gap in comparative evidence [2].

HIF-2α Angiogenesis VHL-Deficient Cancer

Broad-Spectrum Antiviral Activity Against SARS-CoV-2 and Zika

Emetine dihydrochloride demonstrates potent, broad-spectrum antiviral activity against both coronaviruses and flaviviruses. Against SARS-CoV-2, emetine inhibits viral replication with an EC50 of 460 nM (0.46 μM) in Vero E6 cells . When combined with remdesivir, emetine synergistically inhibits SARS-CoV-2 viral yield by 64.9% . Against Zika virus (ZIKV MR766 strain), emetine dose-dependently decreases NS1 protein levels in HEK293 cells with an IC50 of 52.9 nM, and directly inhibits ZIKV NS5 RNA polymerase activity with an IC50 of 121 nM . Emetine also inhibits Ebola virus entry and replication, as well as dengue virus, hCoV-OC43, hCoV-NL43, SARS-CoV, MERS-CoV, MHV-A59, influenza, and HIV-1 [1].

SARS-CoV-2 Zika Virus Antiviral Screening

Emetine Dihydrochloride: Key Application Scenarios


Antiviral Screening for SARS-CoV-2, Zika, and Ebola

Emetine dihydrochloride is the compound of choice for laboratories conducting antiviral screening or mechanistic studies on SARS-CoV-2 (EC50 = 460 nM), Zika virus (IC50 = 52.9 nM), and Ebola virus [1]. Its dual mechanism—inhibiting viral RNA polymerase and disrupting host lysosomal function—makes it uniquely suitable for dissecting viral entry and replication pathways [1]. Procurement is particularly justified for studies requiring a validated positive control with published EC50/IC50 values, or for combination studies exploring synergy with remdesivir (64.9% viral yield reduction) or other antivirals .

Bladder Cancer: Cisplatin-Sparing Combination Therapy

Emetine dihydrochloride is the optimal procurement choice for bladder cancer researchers seeking to leverage its nanomolar potency (IC50 = 19 nM in cancer cells vs. 127 nM in normal cells) and its unique ability to synergistically reduce cisplatin or carboplatin effective doses by up to 10-fold [2][3]. The 6.7-fold selectivity window between cancer and normal urothelial cells is a compound-specific property not documented for other ipecac alkaloids [2]. This scenario is especially relevant for labs exploring dose-sparing strategies to mitigate platinum-based chemotherapy toxicity.

HIF-2α Pathway Studies in VHL-Deficient Cancers

Emetine dihydrochloride is the validated tool compound for researchers investigating HIF-2α protein stability and transcriptional activity, with an established IC50 ≤ 1 μM . In VHL-deficient clear cell renal carcinoma models (786-O cells), emetine inhibits HIF-2α expression with an IC50 of 1.1 μM [4]. Given that cephaeline—the closest structural analog—lacks equivalent published characterization for HIF-2α inhibition, emetine dihydrochloride is the unambiguous choice for this target [1].

Eukaryotic Protein Synthesis Inhibition as a Mechanistic Probe

Emetine dihydrochloride serves as a reliable, irreversible inhibitor of eukaryotic protein synthesis via 40S ribosomal subunit binding and ribosome movement blockade along mRNA . Unlike cycloheximide, which is commonly used for this purpose, emetine dihydrochloride offers the advantage of well-characterized pharmacokinetics (whole-body half-life 5.27 days in guinea pigs) and defined CYP inhibition profiles (CYP2D6 IC50 = 80 μM, CYP3A4 IC50 = 480 μM) [5][6]. Procurement is indicated for studies requiring long-term protein synthesis inhibition in eukaryotic cells, or for combination studies where predictable metabolic interactions are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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